molecular formula C14H11N3O2 B8310272 1H-Indazole-3-carboxylic acid (4-hydroxy-phenyl)-amide

1H-Indazole-3-carboxylic acid (4-hydroxy-phenyl)-amide

Cat. No. B8310272
M. Wt: 253.26 g/mol
InChI Key: KQEOYRPEVYBIQW-UHFFFAOYSA-N
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Patent
US09018241B2

Procedure details

This compound was prepared from 1H-Indazole-3-carboxylic acid (4-benzyloxy-phenyl)-amide, using the same method used to prepare (S)-pyrrolidine-2-carboxylic acid (4-hydroxy-phenyl)-amide. The product was purified by flash chromatography, on silica gel, eluted with 5 to 10% methanol in DCM, to give the product as an off white solid, 2.6 g (60% for 2 steps). MS m/z 254 (MH+). 1H NMR(DMSO-d6) δ 6.74 (d, 2H), 7.26-7.34 (m, 1H), 7.43-7.51 (m, 1H), 7.67-7.73 (m, 3H), 8.24 (d, 1H), 9.25 (s, 1H), 10.10 (s, 1H) and 13.72 (s, 1H). Anal. calcd for C14H11N3O2: C, 66.40; H, 4.38; N, 16.59. Found: C, 66.15; H, 4.20; N, 16.82.
Name
1H-Indazole-3-carboxylic acid (4-benzyloxy-phenyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-pyrrolidine-2-carboxylic acid (4-hydroxy-phenyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([C:18]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[NH:20][N:19]=2)=[O:17])=[CH:11][CH:10]=1)C1C=CC=CC=1.OC1C=CC(NC([C@@H]2CCCN2)=O)=CC=1>>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([C:18]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[NH:20][N:19]=2)=[O:17])=[CH:11][CH:10]=1

Inputs

Step One
Name
1H-Indazole-3-carboxylic acid (4-benzyloxy-phenyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC(=O)C1=NNC2=CC=CC=C12
Step Two
Name
(S)-pyrrolidine-2-carboxylic acid (4-hydroxy-phenyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)NC(=O)[C@H]1NCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography, on silica gel
WASH
Type
WASH
Details
eluted with 5 to 10% methanol in DCM
CUSTOM
Type
CUSTOM
Details
to give the product as an off white solid, 2.6 g (60% for 2 steps)

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)NC(=O)C1=NNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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